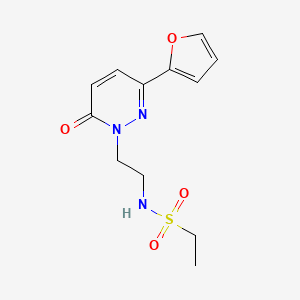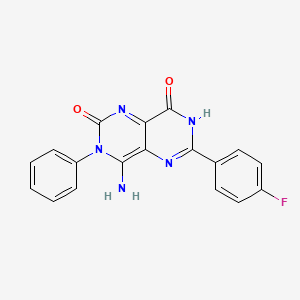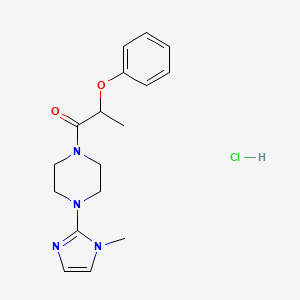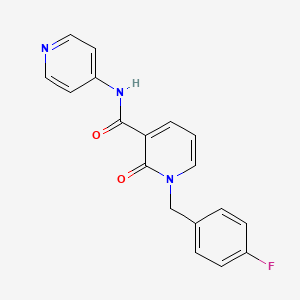
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a synthetic organic compound characterized by a fusion of a furan ring and a pyridazinone moiety, linked via an ethyl chain to an ethanesulfonamide group. This unique structure lends the compound significant chemical and biological activity, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide typically involves a multi-step process:
Step 1: Preparation of 3-(furan-2-yl)pyridazin-6-one via cyclization of suitable precursors.
Step 2: Alkylation of 3-(furan-2-yl)pyridazin-6-one with 2-bromoethylamine to form the intermediate N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine).
Step 3: Sulfonylation of the intermediate using ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound could scale up the laboratory methods, employing batch or continuous flow synthesis to ensure higher yields and purity. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced at the pyridazinone moiety to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions on the furan ring are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Typical reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens for electrophilic substitutions, and organolithium or Grignard reagents for nucleophilic substitutions.
Major Products
The reactions yield various derivatives, such as sulfoxides, sulfones, dihydropyridazinones, and substituted furans, each potentially useful in different research contexts.
Applications De Recherche Scientifique
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist due to its unique structural features.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound’s biological activity is attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenases, kinases, or receptors like G-protein coupled receptors.
Pathways Involved: It may inhibit the activity of target enzymes or block receptor sites, thus modulating biochemical pathways related to inflammation, cell proliferation, or microbial growth.
Comparaison Avec Des Composés Similaires
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide stands out due to its structural complexity and multifunctional groups. Similar compounds include:
N-(2-(3-furyl)-6-oxo-1,2-dihydropyridazin-1-yl)acetamide
2-(3-furyl)pyridazin-6(1H)-one derivatives
These similar compounds share the pyridazinone core but differ in side chains and functional groups, which influence their chemical and biological properties.
This compound's unique fusion of furan, pyridazinone, and ethanesulfonamide moieties makes it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-20(17,18)13-7-8-15-12(16)6-5-10(14-15)11-4-3-9-19-11/h3-6,9,13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVWZFZYKRUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2943528.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one](/img/structure/B2943534.png)
![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)

![2-cyano-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2943541.png)

![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2943549.png)

